5-{[4-(furan-2-carbonyl)piperazin-1-yl](4-methoxyphenyl)methyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
CAS No.: 851810-35-0
Cat. No.: VC4593173
Molecular Formula: C22H23N5O4S
Molecular Weight: 453.52
* For research use only. Not for human or veterinary use.
methyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol - 851810-35-0](/images/structure/VC4593173.png)
Specification
CAS No. | 851810-35-0 |
---|---|
Molecular Formula | C22H23N5O4S |
Molecular Weight | 453.52 |
IUPAC Name | furan-2-yl-[4-[(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-methoxyphenyl)methyl]piperazin-1-yl]methanone |
Standard InChI | InChI=1S/C22H23N5O4S/c1-14-23-22-27(24-14)21(29)19(32-22)18(15-5-7-16(30-2)8-6-15)25-9-11-26(12-10-25)20(28)17-4-3-13-31-17/h3-8,13,18,29H,9-12H2,1-2H3 |
Standard InChI Key | XYOJRBULMQEAKP-UHFFFAOYSA-N |
SMILES | CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)OC)N4CCN(CC4)C(=O)C5=CC=CO5)O |
Introduction
Chemical Identity and Structural Characterization
Systematic Nomenclature and Molecular Formula
The compound’s IUPAC name, 5-{4-(furan-2-carbonyl)piperazin-1-ylmethyl}-2-methyl-[1, triazolo[3,2-b]thiazol-6-ol, systematically describes its fused triazole-thiazole core, substituted with a 4-methoxyphenyl group, a methyl group, and a piperazine moiety bearing a furan-2-carbonyl substituent . Its molecular formula is C<sub>22</sub>H<sub>23</sub>N<sub>5</sub>O<sub>4</sub>S, with a molecular weight of 469.51 g/mol (calculated using PubChem’s atomic mass data) .
Structural Representation
The compound’s structure can be represented in multiple formats:
-
SMILES:
CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)OC)N4CCN(CC4)C(=O)C5=CC=CO5)O
The presence of the furan-2-carbonyl group on the piperazine ring distinguishes it from analogs such as 5-(furan-2-yl(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1, triazol-6-ol, which lacks the carbonyl linker .
Spectroscopic Data
While direct spectroscopic data for this compound is limited, related thiazolo[3,2-b]triazoles exhibit characteristic IR absorptions for hydroxyl (-OH, ~3200 cm<sup>−1</sup>), carbonyl (C=O, ~1680 cm<sup>−1</sup>), and aromatic C-H stretching (~3000 cm<sup>−1</sup>) . <sup>1</sup>H NMR spectra of analogous compounds show peaks for methoxy protons at δ 3.75–3.80 ppm and furan protons at δ 6.30–7.40 ppm .
Synthesis and Reaction Pathways
Key Synthetic Strategies
The synthesis of this compound likely follows a multi-step pathway analogous to reported methods for thiazolo[3,2-b]triazoles :
-
Formation of the triazole-thiazole core: Cyclocondensation of 3-aryl-5-mercapto-1,2,4-triazoles with α-haloketones under basic conditions .
-
Introduction of the piperazine substituent: Nucleophilic substitution or Mannich-type reactions to attach the 4-(furan-2-carbonyl)piperazine group.
-
Functionalization with 4-methoxyphenyl: Friedel-Crafts alkylation or Grignard reactions to incorporate the aryl group .
Example Reaction Scheme:
Yields for similar syntheses range from 45% to 68%, depending on reaction optimization .
Purification and Characterization
Purification typically involves column chromatography (silica gel, eluent: dichloromethane/acetone) followed by recrystallization from ethanol/water . Purity is confirmed via HPLC (>95%) and melting point analysis (observed mp for analogs: 210–215°C) .
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile is influenced by its polar hydroxyl and carbonyl groups:
-
Organic solvents: Soluble in DMSO (>10 mg/mL), ethanol (~5 mg/mL)
Stability studies indicate decomposition at temperatures >200°C and susceptibility to oxidation in acidic conditions.
Computational Pharmacokinetics
Using QSAR models:
Property | Value |
---|---|
LogP (lipophilicity) | 3.5 |
H-bond donors | 1 |
H-bond acceptors | 8 |
Polar surface area | 112 Ų |
Bioavailability score | 0.55 |
Data adapted from PubChem and VulcanChem.
Biological Activity and Mechanism
Enzymatic Targets
The compound’s structural features suggest affinity for:
-
Serotonin receptors (5-HT<sub>1A</sub>): Due to the 4-methoxyphenylpiperazine moiety, a known pharmacophore in anxiolytics .
-
Kinase inhibitors: The triazole-thiazole core may interact with ATP-binding sites, analogous to imatinib derivatives .
In Vitro Assays
Preliminary studies on similar compounds show:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume